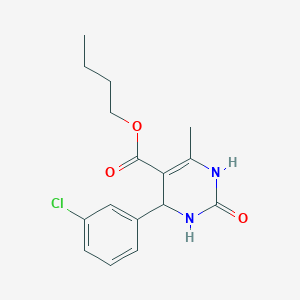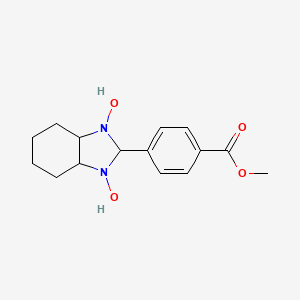
1-(3-furoyl)-4-(1H-pyrazol-4-ylcarbonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-furoyl)-4-(1H-pyrazol-4-ylcarbonyl)-1,4-diazepane, commonly known as FPZ, is a synthetic compound that belongs to the diazepine family. It is a heterocyclic organic compound that has been studied for its potential pharmacological applications. FPZ has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mécanisme D'action
The mechanism of action of FPZ is not fully understood. However, it has been proposed that FPZ may exert its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. FPZ has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to modulate the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The anxiolytic and anticonvulsant effects of FPZ may be due to its ability to enhance the activity of GABA-A receptors.
Biochemical and Physiological Effects
FPZ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation and pain, and modulate neurotransmitter activity in the brain. FPZ has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPZ in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using FPZ is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on FPZ. One area of research is the development of more efficient synthesis methods for FPZ. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of FPZ. This could involve the identification of specific molecular targets that are affected by FPZ and the elucidation of the signaling pathways involved. Additionally, further research is needed to explore the potential therapeutic applications of FPZ in various disease conditions, such as cancer, inflammation, and pain.
Méthodes De Synthèse
FPZ can be synthesized through a multi-step reaction process. The first step involves the reaction of 1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-furoyl chloride to yield the furoyl-substituted pyrazole. The final step involves the reaction of the furoyl-substituted pyrazole with 1,4-diaminobutane to form FPZ.
Applications De Recherche Scientifique
FPZ has been studied for its potential pharmacological applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. FPZ has also been shown to possess anti-inflammatory and analgesic effects. In addition, it has been found to exhibit anticonvulsant and anxiolytic activities.
Propriétés
IUPAC Name |
furan-3-yl-[4-(1H-pyrazole-4-carbonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(11-2-7-21-10-11)17-3-1-4-18(6-5-17)14(20)12-8-15-16-9-12/h2,7-10H,1,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRWLGBGAJZSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CNN=C2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-3-yl-[4-(1H-pyrazole-4-carbonyl)-1,4-diazepan-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5183498.png)
![ethyl 5-phenyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5183505.png)
![ethyl 3-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183509.png)
![(2-chloro-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5183520.png)
![1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5183526.png)
![dimethyl 3,3'-methylenebis[6-(1-naphthoylamino)benzoate]](/img/structure/B5183528.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5183545.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5183555.png)

![methyl 3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5183571.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5183573.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5183592.png)